molecular formula C12H10ClNO3S B1581143 o-Chlorophenyl o-aminobenzenesulphonate CAS No. 68227-70-3

o-Chlorophenyl o-aminobenzenesulphonate

Cat. No. B1581143
CAS RN: 68227-70-3
M. Wt: 283.73 g/mol
InChI Key: PYHMYLMGXGHSBK-UHFFFAOYSA-N
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Description

“o-Chlorophenyl o-aminobenzenesulphonate” is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.7307 . It’s also known as “2-Aminobenezenesulfonic Acid 4’-Chlorophenyl Ester” and “Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester” among other names .


Physical And Chemical Properties Analysis

“o-Chlorophenyl o-aminobenzenesulphonate” has a molecular weight of 283.7307 . Other physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Cation Loading of Red Blood Cells

Research by Garrahan and Rega (1967) demonstrated that compounds similar to o-Chlorophenyl o-aminobenzenesulphonate, such as p-Chloromercuribenzenesulphonate, can increase the permeability of red cell membranes to monovalent cations. This property is significant for studying the transport mechanisms of ions across cellular membranes, providing insights into cellular physiology and potential therapeutic targets (Garrahan & Rega, 1967).

Synthesis of Pharmaceutical Intermediates

In the domain of organic chemistry, research has demonstrated the application of oxidative chlorination, followed by desulphonation or decarboxylation, as a method to synthesize pharmaceutical intermediates. Compounds such as 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol can be synthesized using a process that involves protection of the starting material, oxidative chlorination, and subsequent deprotection (S. M. and S. B. Chandalia, 1999).

Poly[aryloxyphosphazenes] Functionalization

Another application involves the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], with potential use as proton-conducting membranes in fuel cells. This synthesis employs diphenyl chlorophosphate as a phosphonating agent, highlighting the role of chlorophosphate compounds in the development of materials with specific functional properties (Allcock et al., 2002).

Biodegradation of Chlorinated Aromatics

Research on the biodegradation of chlorinated aromatic compounds by bacterial strains presents an environmental application. For example, strain LW1 can utilize chlorinated compounds as a sole source of carbon, nitrogen, and energy, converting them into less harmful substances. This process involves complex biochemical transformations, including partial reduction and Bamberger rearrangement, demonstrating the potential of bioremediation techniques in environmental cleanup (Katsivela et al., 1999).

Corrosion Inhibition

The synthesis and study of α-aminophosphonates for corrosion inhibition on mild steel in hydrochloric acid solutions offer insights into industrial applications, particularly in metal treatment and protection. These compounds show high efficiency in preventing corrosion, which is crucial for extending the life of metal structures and components (Gupta et al., 2017).

properties

IUPAC Name

(2-chlorophenyl) 2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMYLMGXGHSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071295
Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Chlorophenyl o-aminobenzenesulphonate

CAS RN

68227-70-3
Record name 2-Chlorophenyl 2-aminobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68227-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenyl o-aminobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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